molecular formula C5H6Cl2N4 B1594046 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine CAS No. 2401-64-1

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine

Cat. No.: B1594046
CAS No.: 2401-64-1
M. Wt: 193.03 g/mol
InChI Key: ITRGRVVBODKGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family It is characterized by its triazine ring structure, which consists of three nitrogen atoms and three carbon atoms arranged in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with dimethylamine. The reaction is carried out under basic conditions, often using a solvent such as dioxane or water. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine can yield a variety of substituted triazine derivatives, which can have different functional groups attached to the triazine ring.

Scientific Research Applications

4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of high-energy materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another nitrogen-rich triazine derivative with high energetic properties.

    2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Known for its high thermal stability and energetic properties.

    Hydrazinium cyamelurate: A compound with good thermal stability and reduced sensitivity.

Uniqueness

4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is unique due to its high reactivity towards nucleophiles and its versatility in forming a wide range of substituted triazine derivatives. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N4/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRGRVVBODKGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178746
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2401-64-1
Record name 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2401-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DICHLORO-N,N-DIMETHYL-1,3,5-TRIAZINE-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVI31V7VBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of cyanuric chloride (27.6 g.) in anhydrous ether (600 ml.) was kept at -30° C. and treated with dimethylamine (13.5 g.). Following the addition the mixture was allowed to warm to 0° C. and poured on to ice. The ether layer was separated, dried, kand evaporated and the residue crystallised from light petroleum to give the product (26.0 g.) having a melting point of 123°-124° C.
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Cyanuric chloride (11.0 g, 59.6 mmol) was dissolved in ethylene glycol dimethyl ether (100 ml), cooled to -5° C. and gradually added dropwise with 50% aqueous dimethylamine solution (10.8 ml, 120 mmol). This reaction mixture was stirred at the same temperature for 2 hours and then stirred at room temperature overnight. The reaction mixture was evaporated under reduced pressure. The residue obtained was added with dichloromethane and water, and then was shaken for mixing. The organic layer was separated, washed with water and dried over anhydrous magnesium sulfate. The solvent was removed to obtain 11.0 g (yield: 95.4%) of 2,4-dichloro-6-dimethylamino-1,3,5-triazine as colorless crystals having melting point of 122.5° C.-123° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
Reactant of Route 2
4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
Reactant of Route 3
4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
Reactant of Route 4
Reactant of Route 4
4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
Reactant of Route 5
Reactant of Route 5
4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
Reactant of Route 6
4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.